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molecular formula C14H15F3N4O B8743459 3-[3-(1H-imidazol-1-yl)propyl]-1-[3-(trifluoromethyl)phenyl]urea

3-[3-(1H-imidazol-1-yl)propyl]-1-[3-(trifluoromethyl)phenyl]urea

Cat. No. B8743459
M. Wt: 312.29 g/mol
InChI Key: QFDUWIYUIAEHCG-UHFFFAOYSA-N
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Patent
US04576957

Procedure details

A 2.50 g. portion of 1H-imidazole-1-propanamine was added to 20 ml. of toluene. A solution of 3.7 g. of m-trifluoromethylphenyl isocyanate in 20 ml. of toluene was added and the mixture was stirred overnight, then evaporated to a syrup. This syrup was triturated twice with ether giving 4.95 g. of crystals. These crystals were dissolved in methylene chloride, hot ethyl acetate or a mixture of the two and passed through a silica gel column, developing with 200 ml. of ethyl acetate and discarding the 200 ml. fraction. The column was then eluted with 10% methanol in ethyl acetate, collecting three 200 ml. fractions. These fractions were combined and evaporated in vacuo, giving 4.33 g. of the desired product as colorless waxy crystals, mp 105°-108° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:6][CH2:7][CH2:8][NH2:9])[CH:5]=[CH:4][N:3]=[CH:2]1.[F:10][C:11]([F:22])([F:21])[C:12]1[CH:13]=[C:14]([N:18]=[C:19]=[O:20])[CH:15]=[CH:16][CH:17]=1>C1(C)C=CC=CC=1>[N:1]1([CH2:6][CH2:7][CH2:8][NH:9][C:19]([NH:18][C:14]2[CH:15]=[CH:16][CH:17]=[C:12]([C:11]([F:10])([F:21])[F:22])[CH:13]=2)=[O:20])[CH:5]=[CH:4][N:3]=[CH:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C=NC=C1)CCCN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(C=CC1)N=C=O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to a syrup
CUSTOM
Type
CUSTOM
Details
This syrup was triturated twice with ether giving 4.95 g
DISSOLUTION
Type
DISSOLUTION
Details
These crystals were dissolved in methylene chloride
ADDITION
Type
ADDITION
Details
hot ethyl acetate or a mixture of the two
WASH
Type
WASH
Details
The column was then eluted with 10% methanol in ethyl acetate
CUSTOM
Type
CUSTOM
Details
collecting three 200 ml
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
giving 4.33 g

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1(C=NC=C1)CCCNC(=O)NC1=CC(=CC=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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